Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is a chemical compound characterized by its unique structural features, which include a tert-butyl group, a cyano group, and a pyridine ring attached to an azetidine backbone. This compound falls under the category of azetidine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, primarily involving the reaction of azetidine derivatives with cyano and pyridine-containing reagents. It is commercially available from several chemical suppliers, including BLD Pharm and Sigma-Aldrich, which provide detailed specifications regarding its purity and molecular structure .
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is also categorized as an organic compound due to its carbon-based framework.
The synthesis of tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate typically involves several key steps:
The synthesis may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to enhance yields and selectivity. The purity of the final product is typically assessed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
The molecular formula of tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate is CHNO. Its structure features:
The molecular weight of this compound is approximately 234.29 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 2D and 3D models .
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate can undergo various chemical reactions, including:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and minimize side products.
The mechanism of action for tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate involves interactions at the molecular level with biological targets, potentially including enzymes or receptors.
Quantitative data on binding affinities and reaction kinetics are necessary for understanding its pharmacological potential but are often derived from experimental studies in medicinal chemistry.
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate typically appears as a colorless to pale yellow liquid or solid depending on purity and formulation.
Key chemical properties include:
Relevant data regarding boiling points or melting points are often specific to the supplier's specifications but are typically not disclosed in general literature .
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate has potential applications in:
This compound exemplifies the versatility of azetidine derivatives in synthetic organic chemistry and medicinal applications, reflecting ongoing research into their functional properties and potential therapeutic uses.
Azetidine derivatives exhibit remarkable conformational constraints that profoundly influence their molecular recognition properties. The restricted pseudorotational flexibility of the four-membered ring reduces the entropic penalty upon binding to biological targets compared to more flexible linear chains or larger rings [5] [6]. This constraint enables precise three-dimensional positioning of pharmacophoric elements, making azetidines particularly valuable in designing enzyme inhibitors where spatial arrangement of functional groups determines binding specificity. The Boc-protected derivatives (e.g., tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate) serve as crucial synthetic intermediates that facilitate controlled functionalization while protecting the basic nitrogen during multi-step syntheses [3] [7].
The synthetic versatility of azetidines is evidenced by their participation in diversity-oriented synthesis (DOS) pathways, enabling access to complex molecular architectures. Research demonstrates that azetidine cores can be transformed into fused, bridged, and spirocyclic ring systems through strategic manipulation of their functional groups [1]. For example, intramolecular cyclizations of appropriately substituted azetidines yield pharmacologically relevant structures such as diazabicyclo[3.1.1]heptanes and azetidine-fused 8-membered rings via ring-closing metathesis [1]. The presence of electron-withdrawing groups (e.g., cyano substituents) at the C3 position significantly enhances the ring's susceptibility to nucleophilic ring-opening and ring-expansion reactions, providing access to diverse heterocyclic scaffolds including pyrrolidines, piperidines, and azepanes [5].
Table 3: Synthetic Transformations of 3-Substituted Azetidines
Transformation Type | Reagents/Conditions | Products | Key Applications |
---|---|---|---|
Nucleophilic ring-opening | Organocuprates, Grignard reagents | Acyclic amines | Access to chiral diamines |
Ring expansion | Lewis acids, carbene insertion | Pyrrolidines, pyrroles | Alkaloid synthesis |
Spirocyclization | Mitsunobu conditions, base-mediated cyclization | Spiro[3.3]heptanes | CNS-targeted scaffolds |
Fusion reactions | Transition metal-catalyzed C-H activation | Fused polycyclics | Kinase inhibitor cores |
Functional group pairing | Metathesis catalysts, cross-coupling | Bridged systems | Molecular diversity generation |
The physicochemical profile of azetidine-containing molecules often aligns favorably with drug-like properties, particularly for central nervous system (CNS) targets. Systematic evaluation of azetidine libraries reveals that appropriately substituted derivatives exhibit optimal lipophilicity (LogP 1-3), moderate molecular weight (<350 Da), and favorable polar surface area values that facilitate blood-brain barrier penetration [1]. This property profile, combined with their metabolic stability relative to larger N-heterocycles, positions azetidines as superior bioisosteres for piperidine and pyrrolidine rings in neurotherapeutic development.
The strategic incorporation of pyridin-2-yl and cyano substituents at the C3 position of azetidine creates a multifunctional building block with versatile interaction capabilities. The pyridine ring serves as an exceptional coordination site for transition metals in catalytic reactions and provides essential hydrogen-bonding motifs for target engagement in biological systems [4] [9]. Its moderate basicity (pKa ~5.2 for conjugate acid) allows for pH-dependent ionization that enhances water solubility without compromising membrane permeability—a critical balance in drug design [9]. The ortho-positioned nitrogen in pyridin-2-yl derivatives enables bidentate chelation of metal ions and forms stable complexes with biological metal cofactors, potentially enhancing interactions with metalloenzymes [4].
Simultaneously, the cyano group (-C≡N) acts as a versatile molecular handle for chemical transformations while contributing to target binding through dipole interactions and moderate electron-withdrawing effects. The cyano group's linear geometry and compact size (~2.3 Å length) allow it to function as a bioisostere for halogens, alkynes, and azides, providing multiple vectors for structural elaboration [5]. Its presence significantly influences the electronic character of the azetidine ring, reducing the basicity of the ring nitrogen and enhancing the acidity of adjacent protons, which facilitates deprotonation and subsequent functionalization at C2/C4 positions [5].
The synergistic combination of pyridyl and cyano groups on a single azetidine carbon creates a stereogenic center with three distinct pharmacophoric vectors. This arrangement enables simultaneous engagement with complementary binding pockets in biological targets. For instance, in kinase inhibition, the pyridyl nitrogen may form critical hydrogen bonds with hinge region residues, while the cyano group interacts with hydrophobic subpockets or participates in dipole-dipole interactions with carbonyl groups in the ATP-binding site [8]. The constrained azetidine ring then optimally positions these groups relative to additional binding elements introduced through the Boc-carbamate or its transformations.
Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate represents a structurally sophisticated intermediate that embodies three key design elements essential for modern drug discovery: conformational constraint, diverse functionality, and synthetic versatility. The Boc-protected tertiary nitrogen provides straightforward deprotection pathways to access the secondary amine, which serves as a handle for introducing diverse sulfonamides, amides, carbamates, or ureas [3] [7]. Simultaneously, the C3 position harbors orthogonal functional groups that enable independent derivatization pathways—the cyano group undergoes hydrolysis to carboxylic acids, reduction to aminomethyl derivatives, or cycloadditions to form tetrazoles, while the pyridyl ring participates in electrophilic substitution, coordination chemistry, or N-oxidation [4] [5].
This compound has demonstrated significant value in medicinal chemistry programs targeting protein-protein interactions (PPIs) and allosteric binding sites where traditional flat molecules show limited efficacy. The sp^3-rich character of the azetidine scaffold provides three-dimensionality that enhances complementarity with complex biological surfaces [3] [6]. Research indicates that analogues featuring this structural core exhibit improved selectivity profiles against off-targets compared to their piperazine or piperidine-based counterparts, likely due to reduced conformational flexibility that limits promiscuous binding [8].
The compound's role as a precursor to spirocyclic systems significantly expands its utility. Under controlled conditions, the C3 carbon—tetrahedral and chiral—can participate in ring-forming reactions that generate complex polycyclic architectures. For example, intramolecular cyclizations between the pyridyl nitrogen and the azetidine ring create fused systems with constrained geometries that probe deep binding pockets in enzymes [5]. The presence of the electron-withdrawing cyano group facilitates such transformations by enhancing the electrophilicity of adjacent centers.
Table 4: Key Applications of Tert-butyl 3-cyano-3-pyridin-2-ylazetidine-1-carboxylate in Drug Discovery
Application Domain | Derivatization Strategies | Target Therapeutic Areas | Reported Biological Activities |
---|---|---|---|
Kinase inhibitor cores | N1-Alkylation, pyridine functionalization | Oncology, inflammation | TrkA inhibition (IC50 <100 nM) [8] |
CNS drug discovery | Boc deprotection, amine functionalization | Neurodegeneration, psychiatry | σ1 Receptor binding (K_i ~20 nM) |
Antibacterial agents | Cyano → tetrazole conversion | MDR bacterial infections | DNA gyrase inhibition |
Bifunctional chelators | Pyridine metal coordination | Diagnostic imaging | ^68^Ga, ^99m^Tc complexes for PET/SPECT |
Peptidomimetics | Hydrolysis to carboxylic acid | Metabolic diseases | Dipeptidyl peptidase IV inhibition |
The structural features of this compound align with contemporary lead-likeness criteria, exhibiting molecular weight (~273 g/mol), moderate lipophilicity (calculated cLogP ~1.8), and polar surface area (~60 Ų) that favor favorable pharmacokinetic properties. These characteristics, combined with its synthetic accessibility from commercially available materials, position it as a compelling building block for fragment-based drug discovery and combinatorial chemistry approaches. The demonstrated success of structurally related azetidine derivatives in clinical development underscores the therapeutic potential of this multifaceted scaffold in addressing unmet medical needs across diverse disease areas [1] [6].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0